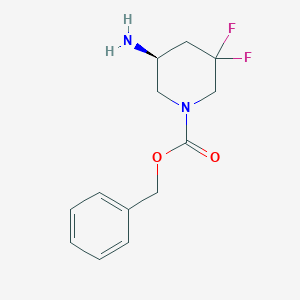
benzyl (5S)-5-amino-3,3-difluoropiperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl (5S)-5-amino-3,3-difluoropiperidine-1-carboxylate is a synthetic organic compound that features a piperidine ring substituted with amino and difluoro groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of benzyl (5S)-5-amino-3,3-difluoropiperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of Amino and Difluoro Groups: The amino and difluoro groups are introduced through selective substitution reactions. For instance, the difluoro groups can be introduced using fluorinating agents such as diethylaminosulfur trifluoride (DAST).
Carboxylation: The carboxylate group is introduced through carboxylation reactions, often using carbon dioxide or its derivatives.
Industrial Production Methods: Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, forming corresponding oxides.
Reduction: Reduction reactions can convert the carboxylate group to an alcohol or aldehyde.
Substitution: The difluoro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
Benzyl (5S)-5-amino-3,3-difluoropiperidine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It can be used in studies investigating the effects of fluorinated compounds on biological systems.
Industrial Applications: Potential use in the development of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of benzyl (5S)-5-amino-3,3-difluoropiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoro groups can enhance the compound’s binding affinity and specificity, while the amino group can participate in hydrogen bonding, influencing the compound’s biological activity.
Comparación Con Compuestos Similares
Benzylamine: Contains a benzyl group attached to an amine.
Benzyl Alcohol: Contains a benzyl group attached to a hydroxyl group.
Benzyl Benzoate: Contains a benzyl group attached to a benzoate ester.
Comparison:
Uniqueness: Benzyl (5S)-5-amino-3,3-difluoropiperidine-1-carboxylate is unique due to the presence of both amino and difluoro groups on the piperidine ring, which can significantly influence its chemical reactivity and biological activity compared to other benzyl derivatives.
Applications: While benzylamine and benzyl alcohol are commonly used in organic synthesis and as solvents, this compound’s applications are more specialized, particularly in medicinal chemistry and biological research.
Propiedades
Fórmula molecular |
C13H16F2N2O2 |
|---|---|
Peso molecular |
270.27 g/mol |
Nombre IUPAC |
benzyl (5S)-5-amino-3,3-difluoropiperidine-1-carboxylate |
InChI |
InChI=1S/C13H16F2N2O2/c14-13(15)6-11(16)7-17(9-13)12(18)19-8-10-4-2-1-3-5-10/h1-5,11H,6-9,16H2/t11-/m0/s1 |
Clave InChI |
ZKXPHMUMKNWIQZ-NSHDSACASA-N |
SMILES isomérico |
C1[C@@H](CN(CC1(F)F)C(=O)OCC2=CC=CC=C2)N |
SMILES canónico |
C1C(CN(CC1(F)F)C(=O)OCC2=CC=CC=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2-tBoc-amino-1-oxopropyl)octahydrocyclopenta[b]pyrrole-2-carboxylic Acid Bn Ester](/img/structure/B12284671.png)
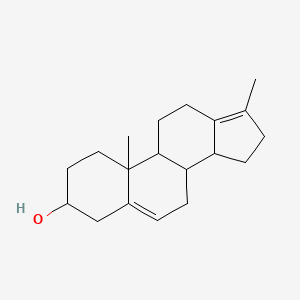
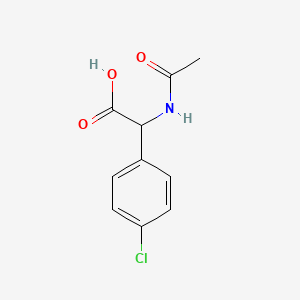
![N-[4-(cyclopropylamino)-3-hydroxy-2,2-dimethyl-7-nitro-3,4-dihydrochromen-6-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B12284688.png)
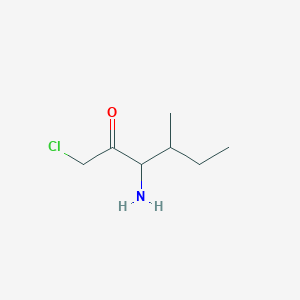
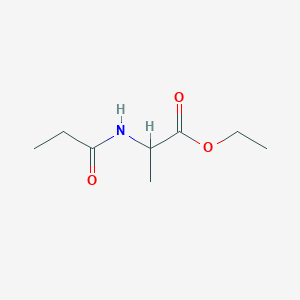

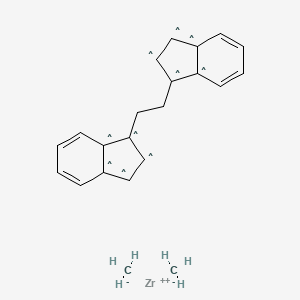

![9-[2-[2-(dimethylamino)ethyl-methylamino]ethyl]-5-(4-hydroxy-3,5-dimethoxyphenyl)-5a,8,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-6-one;dihydrochloride](/img/structure/B12284723.png)

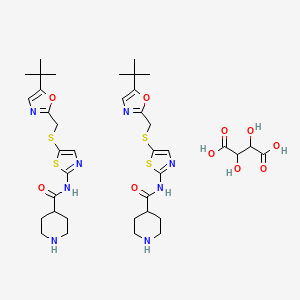
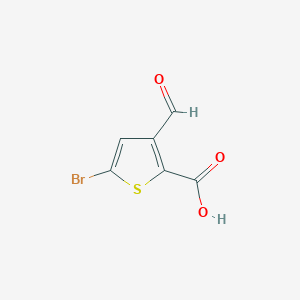
![N-(butan-2-yl)bicyclo[2.2.1]heptan-2-amine](/img/structure/B12284764.png)
